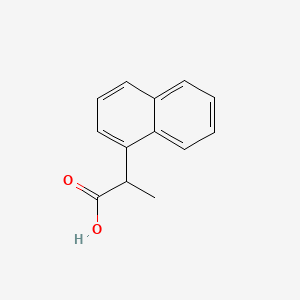

α-甲基-1-萘乙酸

描述

Alpha-Methyl-1-naphthaleneacetic acid, also known as 1-Naphthaleneacetic acid (NAA), is a synthetic phytohormone auxin that is added to cell culture media such as Murashige & Skoog media and Chu’s N6 media . It is a colorless solid that is soluble in organic solvents . It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .

Synthesis Analysis

The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported in some patents and papers . The yield of the reaction can be influenced by various factors such as the type of catalyst used, reaction temperature, and reaction time .

Molecular Structure Analysis

The molecular formula of 1-Naphthaleneacetic acid is C12H10O2 . It has a molecular weight of 186.21 . The structure features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .

Physical And Chemical Properties Analysis

1-Naphthaleneacetic acid is a colorless solid that is soluble in organic solvents . It has a melting point of 135 °C . The solubility in water is 0.42 g/L at 20 °C .

科学研究应用

Horticulture

Application

NAA is an ingredient in many commercial horticultural products. It is a rooting agent and is used for the vegetative propagation of plants from stem and leaf cuttings .

Methods: NAA is applied to the cuttings of plants to promote root growth and development .

Results: The application of NAA results in the successful vegetative propagation of plants, allowing for the growth of new plants from cuttings .

Plant Tissue Culture

Application: NAA is also used for plant tissue culture .

Methods: In plant tissue culture, NAA is added to the culture medium to promote the growth and development of plant tissues .

Results: The addition of NAA to the culture medium results in the successful growth and development of plant tissues in vitro .

Agriculture

Application

NAA is widely used in agriculture for various purposes. It is understood to prevent premature dropping and thinning of fruits from stems .

Methods

NAA is applied after blossom fertilization. It must be applied in concentrations ranging from 20–100 μg/mL .

Results: The application of NAA results in the prevention of premature fruit drop, thereby increasing crop yield .

DNA Interaction Studies

Application: NAA has been studied for its interaction with DNA, specifically calf thymus DNA (ctDNA) .

Methods: The interaction of NAA with ctDNA was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .

Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form .

Cellulose Fiber Formation

Application: NAA has been shown to greatly increase cellulose fiber formation in plants .

Methods: NAA is applied to plants in combination with another phytohormone called gibberellic acid .

Results: The application of NAA and gibberellic acid results in increased cellulose fiber formation in plants .

Fruit Size Increase

Application: Different concentrations and application frequencies of NAA were sprayed on the leaves and fruits of giant pumpkin at different growth stages to determine their effects and the mechanism responsible for fruit size increase .

Methods: NAA is sprayed on the leaves and fruits of giant pumpkin at different growth stages .

Results: The application of NAA results in an increase in the size of the fruit .

Digestive Health

Application: NAA is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Methods: NAA is administered as a drug to patients suffering from these conditions .

Results: The application of NAA helps in alleviating digestive problems and improving the functionality of the gallbladder and bile ducts .

Environmental Toxicology

Field: Environmental Toxicology

Application: NAA, having high-quality biological activity and great yield-increasing potential in agricultural production, can affect the balance of the human metabolism and damage the body if it is used in high quantity for a long time .

Methods: The interaction of NAA with calf thymus DNA (ctDNA) was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .

Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form . These researches will help to understand the hazards of NAA to the human body more comprehensively and concretely, to better guide the use of NAA in industry and agriculture .

Digestive Health

Application: NAA is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Methods: NAA is administered as a drug to patients suffering from these conditions .

Results: The application of NAA helps in alleviating digestive problems and improving the functionality of the gallbladder and bile ducts .

Environmental Toxicology

Field: Environmental Toxicology

Application: NAA, having high-quality biological activity and great yield-increasing potential in agricultural production, can affect the balance of the human metabolism and damage the body if it is used in high quantity for a long time .

Methods: The interaction of NAA with calf thymus DNA (ctDNA) was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .

Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form . These researches will help to understand the hazards of NAA to the human body more comprehensively and concretely, to better guide the use of NAA in industry and agriculture .

安全和危害

未来方向

属性

IUPAC Name |

2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCNNDPZFOVURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953257 | |

| Record name | 2-(Naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-1-naphthaleneacetic acid | |

CAS RN |

3117-51-9 | |

| Record name | 2-(1-Naphthyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetic acid, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)